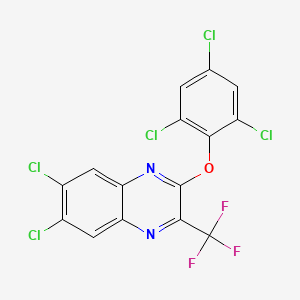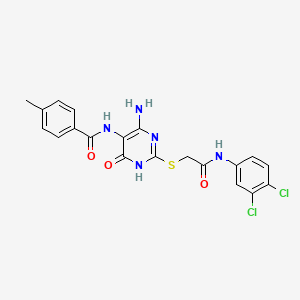
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound characterized by its multiple chlorine and fluorine atoms. This compound belongs to the quinoxaline family, which are heterocyclic aromatic organic compounds. Quinoxalines are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
The synthesis of 6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the following steps:
Formation of the quinoxaline core: : This can be achieved by condensing 1,2-diamines with 1,2-diketones under acidic conditions.
Introduction of chlorine atoms: : Chlorination reactions are performed to introduce chlorine atoms at the 6 and 7 positions of the quinoxaline ring.
Introduction of the trifluoromethyl group: : This is typically achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Attachment of the trichlorophenoxy group: : This involves a substitution reaction where the trichlorophenoxy group is introduced at the 2 position of the quinoxaline ring.
Industrial production methods focus on optimizing these reactions to achieve high yields and purity. The use of catalysts and specific reaction conditions can significantly improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to reduce certain functional groups, altering the compound's properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions can vary widely depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: : It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The presence of multiple chlorine and fluorine atoms can influence its binding affinity and reactivity. The exact mechanism can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
6,7-Dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline is unique due to its specific arrangement of chlorine and fluorine atoms. Similar compounds include:
4,6-Dichloro-7-(2,4,5-trichlorophenoxy)-2-trifluoromethylbenzimidazole: : This compound has a similar structure but differs in the arrangement of chlorine atoms and the presence of a benzimidazole core instead of quinoxaline.
2,4,6-Trichlorophenoxyacetic acid: : This compound shares the trichlorophenoxy group but lacks the quinoxaline core and trifluoromethyl group.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
6,7-dichloro-2-(2,4,6-trichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H4Cl5F3N2O/c16-5-1-8(19)12(9(20)2-5)26-14-13(15(21,22)23)24-10-3-6(17)7(18)4-11(10)25-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLMPIRXGPECEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H4Cl5F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2788968.png)
![3-phenyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2788969.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2788971.png)



![4-amino-N-benzyl-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2788979.png)


![1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B2788984.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide](/img/structure/B2788988.png)


